1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is a cyclopentane derivative with an aldehyde functional group and a but-2-yn-1-yl substituent. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentanone with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those in laboratory settings but optimized for higher yields and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The but-2-yn-1-yl group can undergo nucleophilic substitution reactions, where the alkyne moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under specific temperature conditions
Major Products:
Oxidation: 1-(But-2-yn-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 1-(But-2-yn-1-yl)cyclopentane-1-methanol.
Substitution: Depends on the nucleophile used, resulting in various substituted cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is utilized in several scientific research areas:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the development of novel materials with specific properties
Wirkmechanismus
The mechanism of action for 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde largely depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic attack on the aldehyde group or addition reactions involving the alkyne moiety .
Vergleich Mit ähnlichen Verbindungen
- 1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde
- 1-(But-2-yn-1-yl)cyclopropane-1-carbaldehyde
- 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde
Uniqueness: 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to its specific ring size and the presence of both an alkyne and an aldehyde functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C10H14O |
---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-but-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-6-10(9-11)7-4-5-8-10/h9H,4-8H2,1H3 |
InChI-Schlüssel |
GMLXNRXQZRTDKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC1(CCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.